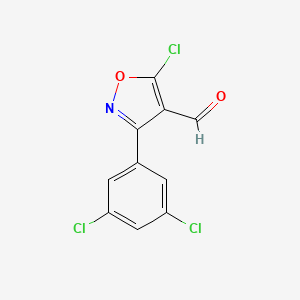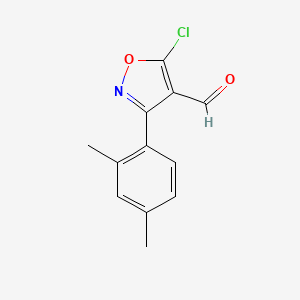
(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, otherwise known as ETPTP, is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid with an odorless, sweet taste, and it is used as a starting material in the synthesis of various compounds. ETPTP has been used in various laboratory experiments to study its chemical properties, biochemical and physiological effects, and its potential applications.
科学的研究の応用
ETPTP has been used in many scientific research studies due to its chemical and physical properties. It has been used as a starting material in the synthesis of other compounds, such as 1,2,3-trihydroxypropane-1-one, which has been studied for its potential anti-cancer properties. Additionally, ETPTP has been used in studies of its reaction with ozone and other oxidizing agents, as well as its reaction with various nucleophiles.
作用機序
ETPTP has been studied for its potential mechanism of action, which involves the formation of a complex between the compound and a nucleophile. This complex is formed when the nucleophile attacks the electron-rich double bond of the ETPTP molecule, resulting in the formation of a new bond. This new bond is then attacked by the nucleophile, resulting in the formation of a new complex. This complex then undergoes further reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
ETPTP has been studied for its potential biochemical and physiological effects. It has been found to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. Additionally, ETPTP has been found to be a weak inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain.
実験室実験の利点と制限
The advantages of using ETPTP in laboratory experiments include its low cost, low toxicity, and its ability to form complexes with nucleophiles. Additionally, it is stable in both acidic and basic solutions, making it suitable for use in a wide variety of experiments. The main limitation of using ETPTP in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the use of ETPTP in scientific research. One potential direction is to further investigate its potential biochemical and physiological effects, as well as its potential mechanism of action. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-cancer properties. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-inflammatory and analgesic properties. Finally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-microbial properties.
合成法
ETPTP can be synthesized in a three-step process. In the first step, a Grignard reaction is used to form a tertiary alcohol from 4-ethylphenylmagnesium bromide and 2,3,4-trimethoxybenzaldehyde. In the second step, the resulting tertiary alcohol is treated with aqueous hydrochloric acid to form an aldehyde. Finally, in the third step, the aldehyde is treated with aqueous sodium hydroxide to form ETPTP.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-14-6-8-15(9-7-14)17(21)12-10-16-11-13-18(22-2)20(24-4)19(16)23-3/h6-13H,5H2,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZZJYEEVFJOK-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)





